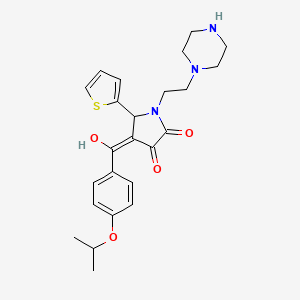

3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Description

The compound 3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core with distinct substituents:

- Position 4: 4-Isopropoxybenzoyl group, contributing lipophilicity and aromatic interactions.

- Position 5: Thiophen-2-yl moiety, a sulfur-containing heterocycle influencing electronic properties and binding affinity.

- Position 1: 2-(Piperazin-1-yl)ethyl chain, improving solubility and enabling protonation at physiological pH .

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-piperazin-1-ylethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c1-16(2)31-18-7-5-17(6-8-18)22(28)20-21(19-4-3-15-32-19)27(24(30)23(20)29)14-13-26-11-9-25-10-12-26/h3-8,15-16,21,25,28H,9-14H2,1-2H3/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMYPXOAOSQUMH-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=CS4)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by various functional groups that contribute to its biological activity. The presence of a piperazine ring and thiophene moiety suggests potential interactions with biological targets such as receptors and enzymes.

Molecular Formula: C23H30N2O3S

Molecular Weight: 414.56 g/mol

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, suggesting that 3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one may possess comparable activity.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. A recent study focused on its effects on human breast cancer cells (MCF-7) and found that it induced apoptosis through the activation of caspase pathways.

Key Findings:

- IC50 Value: 25 μM against MCF-7 cells.

- Mechanism: Induction of apoptosis via mitochondrial pathway activation.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications. Preliminary studies have indicated that similar compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study:

A study involving animal models demonstrated that administration of related pyrrole derivatives resulted in improved cognitive function and reduced anxiety-like behaviors.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation: Interaction with serotonin or dopamine receptors could explain its neuropharmacological effects.

- Oxidative Stress Reduction: Some derivatives have shown antioxidant properties, which may contribute to their protective effects in cellular models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Analogs

Key Observations:

- Core Structure : The pyrrol-2-one core in the target compound and Compound 38 contrasts with the chromen-4-one core in Example 76, which may alter conformational flexibility and binding pocket compatibility.

- Position 4 : The 4-isopropoxybenzoyl group in the target compound and its phenyl analog differs from the 3-methylbenzoyl group in Compound 38, impacting steric bulk and electronic effects.

- Position 5: Thiophen-2-yl (target) vs.

Key Observations:

- Synthetic Challenges : Compound 38’s low yield (17%) highlights difficulties in pyrrol-2-one functionalization, whereas Example 76’s moderate yield (39%) suggests more efficient cross-coupling methodologies .

- Melting Points : Higher melting points (e.g., 252–255°C for Example 76) may correlate with crystallinity or strong intermolecular interactions, which are unreported for the target compound.

Pharmacological and Computational Insights

Table 3: Pharmacological and Computational Data

Key Observations:

- Role of Substituents :

- Target Specificity : The phenyl analog () may exhibit reduced activity compared to the thiophene-containing target compound due to weaker sulfur-mediated interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.